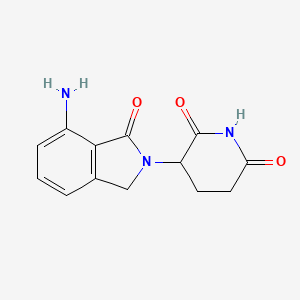![molecular formula C11H20N2O3 B6145523 tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate CAS No. 206554-56-5](/img/new.no-structure.jpg)
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate: is an organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is known for its potential biological activity and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylprop-2-enamido)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other organic reactions . The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
tert-butyl methyl (2-(methylamino)ethyl)carbamate: Similar in structure but with different substituents.
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate: Another compound with similar functional groups but different molecular arrangements.
This compound: A compound with similar properties but different applications.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential biological activity make it valuable in various fields of research .
Propriétés
Numéro CAS |
206554-56-5 |
|---|---|
Formule moléculaire |
C11H20N2O3 |
Poids moléculaire |
228.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



